Cas no 5538-41-0 (2-Chloro-3,5-dimethylphenol)

2-Chloro-3,5-dimethylphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-3,5-dimethylphenol
- Phenol,2-chloro-3,5-dimethyl-
- 2-Chlor-3,5-dimethyl-phenol
- 2-chloro-3,5-dimethyl-phenol
- 2-chloro-3,5-xylenol
- 2-Chlor-symm.-m-xylenol
- 4-Chor-5-oxy-m-xylol
- EINECS 226-898-6
- Phenol,2-chloro-3,5-dimethyl
- DTXSID5063946
- F11672
- SCHEMBL3719666
- 3,5-Xylenol, 2-chloro-
- FT-0727750
- AM323UDG3U
- A857013
- Phenol, 2-chloro-3,5-dimethyl-
- 5538-41-0
- 2-chloro-3,5-di-methylphenol
- AKOS006327292
- Phenol, 2-chloro-3,5-dimethyl-; 3,5-Xylenol, 2-chloro- (7CI,8CI); 2-Chloro-3,5-dimethylphenol; 2-Chloro-3,5-xylenol; Chloroxylenol Related Compound A
- BS-17053
- UNII-AM323UDG3U
- CS-0197279
- NS00033309
- MFCD09835163
- ZXPLGLMEXWSLCX-UHFFFAOYSA-N
- DTXCID7041881
-
- MDL: MFCD09835163
- Inchi: InChI=1S/C8H9ClO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3
- InChI Key: ZXPLGLMEXWSLCX-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C(=C1)O)Cl)C
Computed Properties
- Exact Mass: 156.03400
- Monoisotopic Mass: 156.034193
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2
Experimental Properties
- Density: 1.183
- Melting Point: 115-116 ºC
- Boiling Point: 231 ºC
- Flash Point: 93 ºC
- Refractive Index: 1.558
- PSA: 20.23000
- LogP: 2.66240
2-Chloro-3,5-dimethylphenol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
2-Chloro-3,5-dimethylphenol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
2-Chloro-3,5-dimethylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB460783-250 mg |
2-Chloro-3,5-dimethylphenol; . |
5538-41-0 | 250MG |
€248.30 | 2022-08-31 | ||
Chemenu | CM124410-1g |
2-chloro-3,5-dimethylphenol |
5538-41-0 | 95% | 1g |
$269 | 2023-01-09 | |
Chemenu | CM124410-5g |
2-chloro-3,5-dimethylphenol |
5538-41-0 | 95% | 5g |
$808 | 2023-01-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267949-100mg |
2-Chloro-3,5-dimethylphenol |
5538-41-0 | 97% | 100mg |
¥156.00 | 2024-05-09 | |
TRC | C366000-25mg |
2-Chloro-3,5-dimethylphenol |
5538-41-0 | 25mg |
$ 1179.00 | 2023-09-08 | ||
Alichem | A010011443-1g |
2-Chloro-3,5-dimethylphenol |
5538-41-0 | 98% | 1g |
$271.03 | 2023-09-01 | |
Ambeed | A695355-100mg |
2-Chloro-3,5-dimethylphenol |
5538-41-0 | 95% | 100mg |
$19.0 | 2025-02-26 | |
Ambeed | A695355-250mg |
2-Chloro-3,5-dimethylphenol |
5538-41-0 | 95% | 250mg |
$38.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EO092-1g |
2-Chloro-3,5-dimethylphenol |
5538-41-0 | 95+% | 1g |
3230CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EO092-250mg |
2-Chloro-3,5-dimethylphenol |
5538-41-0 | 95+% | 250mg |
1226CNY | 2021-05-07 |
2-Chloro-3,5-dimethylphenol Production Method
Production Method 1
Production Method 2
1.2 Reagents: Water ; rt
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 4
1.2 Reagents: Water
Production Method 5
1.2 Reagents: Sodium sulfite Solvents: Water
Production Method 6
1.2 Solvents: Water
2-Chloro-3,5-dimethylphenol Preparation Products
2-Chloro-3,5-dimethylphenol Related Literature
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
Additional information on 2-Chloro-3,5-dimethylphenol
Introduction to 2-Chloro-3,5-dimethylphenol (CAS No. 5538-41-0)
2-Chloro-3,5-dimethylphenol, with the chemical formula C₇H₇ClO, is a halogenated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 5538-41-0, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features—comprising a chloro-substituted benzene ring with dimethyl groups at the 3rd and 5th positions—make it a valuable precursor in medicinal chemistry.
The chemical properties of 2-Chloro-3,5-dimethylphenol contribute to its reactivity, enabling its use in diverse synthetic pathways. The presence of the chlorine atom enhances electrophilic aromatic substitution reactions, while the methyl groups provide steric and electronic effects that influence the compound's overall behavior. These characteristics have positioned it as a key building block in the development of novel therapeutic agents.
In recent years, 2-Chloro-3,5-dimethylphenol has been explored for its potential applications in drug discovery. Researchers have leveraged its structural framework to design molecules with antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated its role as a precursor in synthesizing phenolic derivatives that exhibit inhibitory activity against certain enzymes implicated in diseases such as cancer and neurodegeneration.
One of the most compelling aspects of 2-Chloro-3,5-dimethylphenol is its adaptability in medicinal chemistry. The chlorine substituent allows for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, enabling the creation of structurally diverse analogs. These modifications can fine-tune biological activity, solubility, and metabolic stability—critical factors in drug development. Recent advances in synthetic methodologies have further enhanced the efficiency of producing derivatives from this compound, making it an attractive option for industrial applications.
The pharmaceutical relevance of 2-Chloro-3,5-dimethylphenol extends beyond its role as an intermediate. Emerging research suggests its potential in developing novel antimicrobial agents to combat resistant bacterial strains. The phenolic moiety is known for its ability to disrupt bacterial cell walls and interfere with essential metabolic pathways. By incorporating 2-Chloro-3,5-dimethylphenol into drug candidates, scientists aim to overcome existing challenges posed by antibiotic resistance.
Moreover, the agrochemical industry has recognized the utility of 2-Chloro-3,5-dimethylphenol in formulating advanced pesticides and herbicides. Its structural motif is conducive to designing compounds that target specific enzymatic pathways in pests while minimizing environmental impact. Such innovations are crucial in sustainable agriculture, where reducing chemical residues and enhancing crop protection are top priorities.
The synthesis of 2-Chloro-3,5-dimethylphenol itself is a testament to modern organic chemistry techniques. Traditional methods involve chlorination and alkylation reactions on an appropriate aromatic precursor. However, recent developments in catalytic processes have improved yield and purity, making large-scale production more feasible. These advancements not only streamline manufacturing but also reduce waste—a key consideration in green chemistry initiatives.
From a regulatory perspective, handling 2-Chloro-3,5-dimethylphenol (CAS No. 5538-41-0) requires adherence to safety protocols typical for halogenated aromatic compounds. While it is not classified as hazardous under standard conditions, proper storage and handling are essential to prevent unintended reactions or exposure. Industry guidelines emphasize the importance of working in controlled environments with adequate ventilation and personal protective equipment.
The future prospects for 2-Chloro-3,5-dimethylphenol are promising, driven by ongoing research into novel applications and synthetic optimizations. Collaborative efforts between academia and industry are expected to yield innovative derivatives with enhanced therapeutic profiles. As computational chemistry tools become more sophisticated, virtual screening approaches will likely accelerate the discovery process by identifying promising candidates for further experimental validation.
In conclusion,2-Chloro-3,5-dimethylphenol represents a cornerstone compound in modern chemical synthesis with far-reaching implications across pharmaceuticals and agrochemicals. Its versatility as an intermediate underscores its importance in drug development pipelines aimed at addressing global health challenges. As research continues to uncover new possibilities for this compound,CAS No. 5538-41-0 will undoubtedly remain a focal point for innovation in synthetic chemistry.
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